molecular formula C16H35N3OSi B8124934 (10-Azidodecyloxy)-tert-butyldimethylsilane

(10-Azidodecyloxy)-tert-butyldimethylsilane

Cat. No.: B8124934
M. Wt: 313.55 g/mol
InChI Key: SFUBRCWTRXCAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-Azidodecyloxy)-tert-butyldimethylsilane is a chemical compound that features an azide group attached to a decyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .

Comparison with Similar Compounds

Similar Compounds

    (10-Azidodecyloxy)-trimethylsilane: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilane.

    (10-Azidodecyloxy)-triethylsilane: Features a triethylsilyl group.

    (10-Azidodecyloxy)-triphenylsilane: Contains a triphenylsilyl group.

Uniqueness

(10-Azidodecyloxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

10-azidodecoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBRCWTRXCAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.